molecular formula C24H30O4 B1670426 Dibenzyl sebacate CAS No. 140-24-9

Dibenzyl sebacate

Cat. No.: B1670426
CAS No.: 140-24-9
M. Wt: 382.5 g/mol
InChI Key: DVLXEVMGHXWBOZ-UHFFFAOYSA-N
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Description

Dibenzyl sebacate is an organic compound with the molecular formula C24H30O4. It is an ester derived from sebacic acid and benzyl alcohol. This compound is known for its use as a plasticizer, which enhances the flexibility and durability of various materials. It appears as a white or colorless to light orange to yellow powder, lump, or clear liquid .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzyl sebacate is synthesized through the esterification of sebacic acid with benzyl alcohol. The reaction typically involves heating sebacic acid with benzyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves continuous or batch reactors, where sebacic acid and benzyl alcohol are mixed with an acid catalyst. The reaction mixture is heated, and the water formed is continuously removed to drive the reaction to completion. The final product is purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Dibenzyl sebacate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dibenzyl sebacate has various scientific research applications, including:

Mechanism of Action

The mechanism of action of dibenzyl sebacate primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and durability of the material. In drug delivery systems, this compound forms stable complexes with drugs, enhancing their solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenzyl sebacate is unique due to its specific ester structure, which provides distinct properties such as higher molecular weight and different solubility characteristics compared to other sebacate esters. Its ability to form stable complexes with drugs and its biocompatibility make it particularly valuable in medical and pharmaceutical applications .

Properties

IUPAC Name

dibenzyl decanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O4/c25-23(27-19-21-13-7-5-8-14-21)17-11-3-1-2-4-12-18-24(26)28-20-22-15-9-6-10-16-22/h5-10,13-16H,1-4,11-12,17-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLXEVMGHXWBOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCCCCCC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059691
Record name Dibenzyl sebacate
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Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

140-24-9
Record name Dibenzyl sebacate
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Record name Dibenzyl sebacate
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Record name DIBENZYL SEBACATE
Source DTP/NCI
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Record name Decanedioic acid, 1,10-bis(phenylmethyl) ester
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Record name Dibenzyl sebacate
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Record name Dibenzyl sebacate
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Record name DIBENZYL SEBACATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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